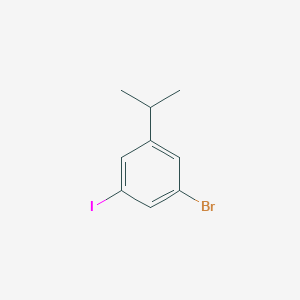

1-Bromo-3-iodo-5-isopropylbenzene

Descripción

Significance of Polyhalogenated Arenes in Advanced Organic Synthesis

Polyhalogenated arenes, which are aromatic compounds bearing multiple halogen substituents, are fundamental building blocks in modern organic synthesis. Their significance lies in the ability of the carbon-halogen bond to participate in a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Asymmetrically substituted polyhalogenated arenes, such as 1-Bromo-3-iodo-5-isopropylbenzene, are particularly valuable. The different halogen atoms on the aromatic ring exhibit differential reactivity, which can be exploited for sequential and site-selective functionalization. The reactivity of carbon-halogen bonds in typical palladium-catalyzed coupling reactions follows the trend C-I > C-Br > C-Cl. This predictable hierarchy allows chemists to selectively react at one position while leaving the other halogen atoms intact for subsequent transformations. This stepwise approach is a powerful strategy for the synthesis of highly complex and unsymmetrical multi-substituted aromatic compounds, which are often challenging to prepare by other means. The ability to precisely introduce various substituents at specific positions is crucial for fine-tuning the electronic, steric, and physiological properties of molecules, a key aspect in the design of new pharmaceuticals, agrochemicals, and advanced materials.

Contextualization of Aromatic Halogenation and Alkylation Methodologies

The synthesis of substituted aromatic compounds like this compound relies on fundamental reactions of electrophilic aromatic substitution (EAS). The two key types of reactions involved in its synthesis are aromatic alkylation and halogenation.

Aromatic Alkylation: The introduction of the isopropyl group onto the benzene (B151609) ring is typically achieved through a Friedel-Crafts alkylation reaction. This involves reacting benzene with an alkylating agent, such as isopropyl halide or propene, in the presence of a Lewis acid catalyst. The isopropyl group is an activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to further electrophilic attack. It is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.

Aromatic Halogenation: This process involves the substitution of a hydrogen atom on the aromatic ring with a halogen. The synthesis of this compound requires a sequential halogenation strategy to achieve the desired 1,3,5-substitution pattern. Given that the isopropyl group directs incoming substituents to the ortho and para positions, direct halogenation of isopropylbenzene would not yield the desired meta-dihalo product. Therefore, synthetic strategies must carefully control the regioselectivity. A representative pathway might involve the bromination of isopropylbenzene to form a monobrominated intermediate, followed by a controlled iodination step to introduce the iodine atom at a meta position relative to the existing substituents. The choice of halogenating agents (e.g., Br₂, I₂) and catalysts (e.g., FeBr₃, oxidizing agents) is critical for achieving the desired regioselectivity and avoiding the formation of unwanted byproducts.

Position of this compound within Contemporary Chemical Research

This compound holds a position as a versatile building block, primarily utilized for the synthesis of more complex, multi-substituted aromatic structures. Its value stems from the differential reactivity of the C-I and C-Br bonds, allowing for programmed, site-selective cross-coupling reactions. This feature makes it an attractive starting material for constructing molecules with precisely defined substitution patterns.

The primary application of this compound is in synthetic organic chemistry as an intermediate. For instance, it has been successfully employed in Suzuki cross-coupling reactions to create biaryl compounds, which are structural motifs found in many pharmaceuticals and materials for organic electronics.

Furthermore, research has begun to explore the biological potential of derivatives synthesized from this compound. Studies have indicated that certain derivatives exhibit promising cytotoxic activity against cancer cell lines, suggesting potential as lead compounds in drug discovery efforts.

Table 2: Reported In Vitro Cytotoxicity of a Derivative

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 30 | Cell cycle arrest |

IC₅₀ is the concentration required to inhibit 50% of cell growth.

Additionally, related halogenated benzene derivatives have been investigated for their ability to inhibit enzymes, such as cytochrome P450, which are crucial in drug metabolism. This positions this compound and its analogues at the intersection of synthetic methodology development, medicinal chemistry, and materials science.

Scope and Objectives of Research on this Compound

The primary objective of research involving this compound is to leverage its unique structural and reactive properties for the efficient and controlled synthesis of novel, highly substituted aromatic compounds. The scope of this research is multifaceted and encompasses several key areas:

Synthetic Methodology: A significant focus is on exploiting the differential reactivity of the C-I and C-Br bonds. Research aims to develop and optimize selective cross-coupling protocols (e.g., Suzuki, Heck, Sonogashira) that allow for the sequential introduction of different functional groups at the 1- and 3-positions of the ring. This enables the creation of a diverse library of complex molecules from a single, readily accessible starting material.

Medicinal Chemistry: A major driver of research is the synthesis of new biologically active molecules. By using this compound as a scaffold, chemists can design and synthesize novel compounds for evaluation as potential therapeutic agents. The goal is to discover new derivatives with enhanced potency and selectivity against various biological targets, including cancer cells and pathogenic microbes.

Materials Science: The compound serves as a precursor for the synthesis of novel organic materials. The ability to construct complex biaryl and polycyclic aromatic systems allows for the development of new materials with tailored electronic and photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Process Optimization: Research is also directed towards improving the synthetic routes to this compound itself. The objectives are to enhance reaction yields, improve regioselectivity, and develop more cost-effective and environmentally benign synthetic procedures, which are crucial for both laboratory-scale research and potential industrial applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-iodo-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrI/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMOGRXKRUFGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Advanced Structural Characterization of 1 Bromo 3 Iodo 5 Isopropylbenzene

IUPAC Nomenclature and Common Synonyms in Academic Discourse

The systematic naming of 1-Bromo-3-iodo-5-isopropylbenzene follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent hydrocarbon is identified as benzene (B151609). The three substituents—a bromine atom, an iodine atom, and an isopropyl group—are listed alphabetically. Their positions on the benzene ring are indicated by locants (numbers) to provide the lowest possible numbering scheme. Thus, the unambiguous IUPAC name for this compound is This compound . lumenlearning.com

In scientific literature and chemical databases, this compound may also be referred to by other names, which, while not strictly adhering to IUPAC conventions, are recognized as synonyms. These can include variations in the order of substituents or the use of common names for substituted benzene rings.

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Synonym | 3-Bromo-5-iodocumene |

| Synonym | 5-Bromo-3-iodo-isopropylbenzene |

Molecular and Electronic Structure Analysis of this compound

The molecular structure of this compound is characterized by a planar hexagonal benzene ring to which the bromine, iodine, and isopropyl substituents are attached. The carbon atoms of the benzene ring are sp² hybridized, leading to a trigonal planar geometry around each carbon atom within the ring. The C-C bond lengths within the aromatic ring are expected to be intermediate between those of a single and a double bond, approximately 1.39 Å.

The substituents—bromine, iodine, and the isopropyl group—influence the electronic distribution within the benzene ring through a combination of inductive and resonance effects.

Inductive Effects: Both bromine and iodine are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the ring. The isopropyl group, being an alkyl group, has a weak electron-donating inductive effect (+I effect).

The interplay of these electronic effects results in a complex electron density distribution across the aromatic ring. The carbon atoms bonded to the halogen atoms will have a partial positive charge due to the strong inductive withdrawal. The positions ortho and para to the halogen atoms and the isopropyl group will experience a relative increase in electron density due to the resonance and inductive donation, respectively.

Considerations of Positional and Stereoisomeric Effects in Related Compounds

The arrangement of substituents on the benzene ring significantly influences the physical and chemical properties of the resulting compound. In the case of this compound, the 1,3,5- (or meta-) substitution pattern is a key determinant of its characteristics.

The directing effects of the existing substituents on a benzene ring are crucial in predicting the outcome of further chemical reactions, such as electrophilic aromatic substitution. Halogens are known as ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring. This is due to the resonance stabilization of the intermediate carbocation formed during the reaction. Alkyl groups like isopropyl are also ortho-, para-directors due to their electron-donating inductive effect.

In a hypothetical electrophilic substitution reaction on this compound, the incoming substituent would be directed to the remaining available positions on the ring (positions 2, 4, and 6). The directing effects of the three existing groups would collectively influence the regioselectivity of the reaction.

Stereoisomerism is not a factor for this compound itself as it does not possess a chiral center. However, if a substituent introduced to the ring or modifications to the isopropyl group were to create a stereocenter, then enantiomers or diastereomers could exist.

Comprehensive Synthetic Methodologies for 1 Bromo 3 Iodo 5 Isopropylbenzene

Retrosynthetic Analysis and Strategic Disconnections for Complex Aryl Halides

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules. For 1-bromo-3-iodo-5-isopropylbenzene, the primary disconnections involve the carbon-halogen and carbon-carbon bonds. The isopropyl group and the two halogen atoms are the key functionalities to consider.

A logical retrosynthetic approach would involve disconnecting the substituents in reverse order of their likely introduction in the forward synthesis. Given the directing effects of halogens (ortho-, para-directing) and alkyl groups (ortho-, para-directing), the sequence of reactions is critical to achieve the desired 1,3,5-substitution pattern.

One possible retrosynthetic pathway starts by disconnecting the iodo group, followed by the bromo group, and finally the isopropyl group, leading back to a simple benzene (B151609) ring. This suggests a forward synthesis that begins with the introduction of one substituent, followed by the others in a controlled manner. An alternative is to start with a pre-functionalized benzene ring, such as m-dibromobenzene or aniline, which can guide the subsequent substitutions. medium.comyoutube.com

Stepwise Synthesis Pathways from Simpler Aromatic Precursors

The stepwise construction of this compound from readily available starting materials is a common and practical approach. This typically involves a sequence of electrophilic aromatic substitution and functional group interconversion reactions.

Electrophilic Aromatic Substitution Strategies for Selective Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogen atoms onto an aromatic ring. numberanalytics.comyoutube.com The choice of halogenating agent and catalyst is crucial for achieving the desired regioselectivity.

Bromination: The introduction of a bromine atom can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.comyoutube.com

Iodination: Direct iodination of aromatic rings is also possible using molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or through the use of more reactive iodine sources like iodine monochloride (ICl). masterorganicchemistry.comgoogle.com

A plausible route could start with the bromination of a suitable precursor, followed by iodination. The directing effects of the existing substituents will determine the position of the incoming halogen. For instance, starting with 1-bromo-3-isopropylbenzene, the bromo and isopropyl groups would direct the incoming iodine to the positions ortho and para to them.

Friedel-Crafts Alkylation for Isopropyl Group Introduction

The isopropyl group is typically introduced via a Friedel-Crafts alkylation reaction. libretexts.orgmasterorganicchemistry.com This involves reacting the aromatic substrate with an alkylating agent like isopropyl chloride or isopropyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). libretexts.orglibretexts.org

A key consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangements, although this is not an issue with secondary alkyl halides like isopropyl halides. youtube.com Another limitation is that the reaction is generally not successful on strongly deactivated rings. libretexts.org Therefore, the alkylation step is often performed early in the synthetic sequence.

For example, one could start with 1,3-dibromobenzene (B47543) and perform a Friedel-Crafts alkylation to introduce the isopropyl group. However, controlling the regioselectivity of this reaction can be challenging. A more controlled approach might involve the alkylation of benzene to form cumene (B47948) (isopropylbenzene), followed by sequential halogenations.

Regioselectivity Control and Directing Effects in Multi-Substituted Benzenes

The success of a multi-step synthesis of a polysubstituted benzene hinges on understanding and controlling the regioselectivity of each electrophilic substitution step. The existing substituents on the benzene ring dictate the position of subsequent substitutions. libretexts.org

Halogens (Br, I): Halogens are deactivating but ortho-, para-directing. youtube.com This means they slow down the rate of electrophilic substitution but direct incoming electrophiles to the positions ortho and para to themselves.

Alkyl Groups (e.g., isopropyl): Alkyl groups are activating and also ortho-, para-directing. youtube.com

In a molecule like 1-bromo-3-iodobenzene, both halogens direct an incoming electrophile to the 5-position (as well as other positions). When introducing the isopropyl group to 1-bromo-3-iodobenzene, the directing effects of the two halogens would reinforce substitution at the 5-position. libretexts.orgsolubilityofthings.com

A well-documented synthesis of a related compound, 1-bromo-3-chloro-5-iodobenzene (B84608), starts from aniline. medium.com This multi-step process involves acetylation to protect the amino group, followed by sequential bromination and chlorination. The protecting group is then removed, and the amino group is replaced by iodine via a Sandmeyer-type reaction. A similar strategy could be adapted for the synthesis of this compound, where the isopropyl group is introduced at an appropriate stage.

Advanced and Catalytic Synthetic Routes

Modern synthetic chemistry offers more sophisticated methods for constructing aryl halides, often involving organometallic reagents and catalytic cycles.

Utilizing Organometallic Reagents for Carbon-Halogen Bond Transformations

Organometallic reagents provide a powerful alternative to traditional electrophilic substitution for forming carbon-halogen bonds. wikipedia.org These methods often offer higher selectivity and milder reaction conditions.

One such approach involves the use of Grignard reagents. For instance, a dihalobenzene can be converted into a Grignard reagent, which can then react with a halogen source to introduce a third halogen. A documented synthesis of 1-bromo-3-chloro-5-iodobenzene utilizes the reaction of 1,3-dibromo-5-chlorobenzene (B31355) with isopropylmagnesium chloride followed by the addition of iodine to yield the desired product. chemicalbook.com This demonstrates the feasibility of using organometallic intermediates to selectively introduce iodine.

Another powerful set of reactions are transition-metal-catalyzed cross-coupling reactions. numberanalytics.comnih.govacs.org While typically used for forming carbon-carbon bonds, variations of these reactions can be employed for carbon-halogen bond formation. These methods often involve an oxidative addition of an aryl halide to a metal center, followed by reductive elimination to form the new bond. nih.govacs.org

The table below summarizes some of the key reactions and reagents involved in the synthesis of this compound.

| Reaction Type | Reagents and Catalysts | Purpose |

| Electrophilic Bromination | Br₂, FeBr₃ or AlCl₃ | Introduction of a bromine atom |

| Electrophilic Iodination | I₂, oxidizing agent (e.g., HNO₃) or ICl | Introduction of an iodine atom |

| Friedel-Crafts Alkylation | Isopropyl halide, AlCl₃ | Introduction of the isopropyl group |

| Organometallic Halogenation | Grignard reagent (e.g., from a dihalobenzene), I₂ | Selective introduction of iodine |

Diazotization and Sandmeyer-Type Reactions for Halogen Atom Incorporation

The introduction of a halogen atom onto an aromatic ring via a Sandmeyer or a related reaction is a cornerstone of synthetic organic chemistry. wikipedia.orglibretexts.org This two-step process typically involves the diazotization of a primary aromatic amine followed by the substitution of the resulting diazonium group with a halide. libretexts.orgnumberanalytics.com For the synthesis of this compound, a plausible and efficient route starts from 3-bromo-5-isopropylaniline.

The initial step is the diazotization of 3-bromo-5-isopropylaniline. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid or hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate. libretexts.orggoogle.com

Following the formation of the 3-bromo-5-isopropylbenzenediazonium salt, the subsequent step is the introduction of the iodine atom. The replacement of the diazonium group with iodine is often accomplished through a Sandmeyer-type reaction. thieme-connect.de In this case, an aqueous solution of potassium iodide is added to the diazonium salt solution. nrochemistry.com Unlike the Sandmeyer reactions for chlorination or bromination which typically require a copper(I) catalyst, the iodination reaction often proceeds without a catalyst due to the high nucleophilicity of the iodide ion. nrochemistry.comorganic-chemistry.org The reaction mixture is usually warmed to room temperature to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas, leading to the formation of the desired this compound. nrochemistry.com

A general procedure for this transformation is outlined below:

| Step | Reagents and Conditions | Purpose |

| Diazotization | 3-bromo-5-isopropylaniline, NaNO₂, H₂SO₄ (aq.), 0-5 °C | Formation of 3-bromo-5-isopropylbenzenediazonium salt |

| Iodination | Potassium iodide (KI), H₂O, warming to room temperature | Substitution of the diazonium group with iodine |

This method offers a high degree of regioselectivity, as the position of the incoming iodine atom is determined by the initial position of the amino group on the aromatic ring.

Cross-Coupling Methodologies (e.g., Suzuki, Heck) for Aryl-Aryl or Aryl-Alkyl Bond Formation in Derivatives

The presence of two different halogen atoms (bromine and iodine) on the benzene ring of this compound opens up possibilities for selective cross-coupling reactions to form C-C bonds, leading to a wide range of derivatives. The differential reactivity of the C-I and C-Br bonds is key to this selectivity, with the C-I bond being generally more reactive in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com In the case of this compound, the more reactive C-I bond can be selectively coupled with an arylboronic acid, leaving the C-Br bond intact for subsequent transformations. nih.gov

A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced catalyst system, and a base like sodium carbonate or potassium phosphate. nih.govacs.org The reaction is usually carried out in a solvent mixture, such as toluene/water or dioxane/water.

Heck Reaction:

The Heck reaction, another palladium-catalyzed process, involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the higher reactivity of the C-I bond in this compound allows for selective olefination at the 3-position. The reaction is typically carried out in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine). taylorandfrancis.com

The general conditions for these selective cross-coupling reactions are summarized below:

| Reaction | Substrates | Catalyst System | Base | Product Type |

| Suzuki Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf), etc. | K₂CO₃, K₃PO₄, etc. | Biphenyl derivatives |

| Heck Reaction | This compound, Alkene | Pd(OAc)₂, PPh₃, etc. | Et₃N, etc. | Styrene (B11656) derivatives |

The resulting bromo-substituted biaryl or styrene derivatives can then undergo a second cross-coupling reaction at the less reactive C-Br bond to introduce another substituent, allowing for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Optimization of Reaction Yields and Synthetic Efficiency for this compound

Optimizing the synthesis of this compound, particularly through the Sandmeyer reaction, is crucial for maximizing yield and purity while ensuring safety and cost-effectiveness. numberanalytics.comnumberanalytics.com Several factors can be fine-tuned to achieve these goals.

For the Diazotization Step:

Temperature Control: Maintaining a low temperature (0–5 °C) is critical to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenol (B47542) byproducts and reduced yields. numberanalytics.com

Acid Concentration: The concentration of the mineral acid used affects the stability of the diazonium salt. An appropriate concentration must be chosen to ensure complete diazotization without promoting side reactions.

Rate of Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution helps to control the exothermic reaction and maintain a low temperature.

For the Iodination Step:

Iodide Source: While potassium iodide is commonly used, other iodide sources can be explored.

Reaction Temperature and Time: After the addition of the iodide source, a controlled increase in temperature is necessary to drive the reaction to completion. The optimal temperature and reaction time need to be determined experimentally to maximize the yield of the desired product and minimize the formation of byproducts.

Solvent Choice: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome. numberanalytics.com

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these variables and identify the optimal reaction conditions.

Microscale and Scalable Synthetic Procedures in Research Settings

The synthesis of this compound can be adapted to various scales, from microscale preparations in a research laboratory to larger, scalable processes.

Microscale Synthesis:

In a research setting, microscale synthesis is often employed for initial investigations, the preparation of analytical standards, or when starting materials are scarce. numberanalytics.com A typical microscale synthesis would be performed in small glassware (e.g., 10-25 mL round-bottom flasks) and would involve precise measurements of small quantities of reagents. google.comgoogle.com Purification at this scale is often achieved by techniques such as preparative thin-layer chromatography (TLC) or column chromatography. The advantages of microscale synthesis include reduced waste, lower cost, and enhanced safety.

Scalable Synthetic Procedures:

Scaling up the synthesis of this compound for producing larger quantities requires careful consideration of several factors to ensure safety and efficiency. acs.orgacs.org

Heat Transfer: The diazotization reaction is exothermic, and efficient heat removal becomes more challenging on a larger scale. The use of a jacketed reactor with a cooling system is essential to maintain the required low temperature. acs.org

Mixing: Adequate mixing is crucial to ensure homogeneity and efficient heat transfer throughout the reaction mixture. numberanalytics.com

Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. The rate of gas evolution must be controlled to prevent excessive pressure buildup in the reactor. acs.org

Work-up and Purification: Extraction and distillation are common methods for purification on a larger scale. The choice of solvent and the design of the work-up procedure are critical for obtaining a pure product with a good yield.

The development of a scalable process often involves a detailed process safety evaluation to identify and mitigate potential hazards associated with the reaction, such as the thermal instability of the diazonium salt intermediate. acs.orgresearchgate.net

Mechanistic Investigations and Reactivity Profiles of 1 Bromo 3 Iodo 5 Isopropylbenzene

Electrophilic Aromatic Substitution Reactivity of the Aryl Ring in 1-Bromo-3-iodo-5-isopropylbenzene

In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring acts as a nucleophile. youtube.com The directing effects of the existing substituents determine the position of the incoming electrophile. Both halogens (bromine and iodine) and the isopropyl group are ortho-, para-directing. youtube.comstackexchange.com However, halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. aspirationsinstitute.com Conversely, the isopropyl group is a weakly activating group.

The combined influence of these groups on this compound leads to a complex reactivity pattern. The activating isopropyl group and the deactivating but ortho-, para-directing halogens create a scenario where the regioselectivity of an incoming electrophile is determined by a balance of these competing influences.

The available positions for electrophilic attack are C2, C4, and C6.

Position C2: Ortho to the isopropyl group and the bromine atom, and meta to the iodine atom.

Position C4: Ortho to the iodine atom and meta to the bromine and isopropyl groups.

Position C6: Ortho to the isopropyl group and the iodine atom, and meta to the bromine atom.

Given that the isopropyl group is the strongest activating group, it will primarily direct the incoming electrophile to its ortho positions (C2 and C6). youtube.com Steric hindrance from the bulky isopropyl group and the adjacent halogen atoms will likely play a significant role in the distribution of products. youtube.comnumberanalytics.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -Br | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

| -CH(CH₃)₂ | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution Pathways, Including Benzyne (B1209423) Intermediates

Nucleophilic aromatic substitution (NAS) on aryl halides typically proceeds through two primary mechanisms: the SNAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism. youtube.comyoutube.com

The SNAr mechanism is favored when strong electron-withdrawing groups are present on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Since the isopropyl group is electron-donating and the halogens are only weakly deactivating, the SNAr pathway is generally disfavored for this compound under standard conditions.

The benzyne mechanism becomes more probable in the absence of strong electron-withdrawing groups and in the presence of a very strong base, such as sodium amide (NaNH₂). youtube.commasterorganicchemistry.com In this pathway, the strong base would abstract a proton from the aromatic ring, followed by the elimination of a halide to form a highly reactive benzyne intermediate. The positions of proton abstraction would be ortho to the halogen atoms. Subsequent nucleophilic attack on the benzyne would yield a mixture of products. masterorganicchemistry.com

Reactivity of Carbon-Halogen Bonds in this compound

The carbon-halogen bonds in this compound are key sites for functionalization, particularly in metal-catalyzed cross-coupling reactions. The difference in reactivity between the C-I and C-Br bonds allows for selective transformations.

The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This difference in bond strength and reactivity is the basis for the selective functionalization of dihaloarenes. In transition metal-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, the oxidative addition of the C-I bond to the metal center occurs preferentially over the C-Br bond. wikipedia.org This allows for the selective introduction of a substituent at the position of the iodine atom, leaving the bromine atom intact for subsequent transformations. This stepwise functionalization is a powerful tool in the synthesis of complex multisubstituted aromatic compounds.

Table 2: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Enthalpy (kJ/mol) | Reactivity in Oxidative Addition |

|---|---|---|

| C-Br | ~285 | Lower |

| C-I | ~228 | Higher |

Note: Bond enthalpies are approximate values for aryl halides.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving organometallic compounds. wikipedia.orgnumberanalytics.com In the context of this compound, a low-valent metal complex (e.g., Pd(0) or Ni(0)) can undergo oxidative addition into the C-I or C-Br bond. libretexts.org As mentioned, the C-I bond will react preferentially. nih.gov

The catalytic cycle typically involves:

Oxidative Addition: The metal center inserts into the carbon-halogen bond, increasing its oxidation state.

Transmetalation (for cross-coupling): A second organic group is transferred to the metal center from an organometallic reagent.

Reductive Elimination: A new carbon-carbon bond is formed, and the product is released from the metal center, which returns to its initial low-valent state. libretexts.org

The efficiency and outcome of these processes are influenced by the choice of metal catalyst, ligands, and reaction conditions.

Influence of the Isopropyl Group on Aromatic Reactivity and Steric Hindrance

The isopropyl group exerts both electronic and steric effects on the reactivity of the aromatic ring.

Electronic Effect: As an alkyl group, it is weakly electron-donating through an inductive effect and hyperconjugation, which activates the ring towards electrophilic attack. stackexchange.com

Steric Effect: The bulkiness of the isopropyl group can hinder the approach of reagents to the adjacent ortho positions (C2 and C6). numberanalytics.comwikipedia.org This steric hindrance can influence the regioselectivity of reactions, often favoring substitution at the less hindered para position in monosubstituted isopropylbenzene. In this compound, the steric bulk of the isopropyl group, in conjunction with the adjacent halogens, will significantly impact the accessibility of the remaining ring protons and the sites of halogen-metal exchange. youtube.com

Radical Reactions and Unconventional Pathways Involving this compound

Aryl halides can participate in radical reactions, often initiated by photolysis, radical initiators, or electron transfer processes. nih.govnih.gov The generation of an aryl radical from this compound would likely occur through the homolytic cleavage of the weaker C-I bond. This aryl radical is a highly reactive intermediate that can undergo various transformations, such as hydrogen atom abstraction or addition to unsaturated systems. nih.gov

Modern photoredox catalysis offers milder methods for generating aryl radicals from aryl halides. nih.gov These methods often employ a photocatalyst that, upon excitation with visible light, can facilitate the reduction of the aryl halide to form a radical anion, which then fragments to yield the aryl radical. Such approaches could be applied to this compound for various C-C and C-heteroatom bond-forming reactions.

Spectroscopic and Chromatographic Characterization in Research of 1 Bromo 3 Iodo 5 Isopropylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-bromo-3-iodo-5-isopropylbenzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

In the ¹H NMR spectrum of this compound, the chemical shifts (δ) of the protons provide information about their electronic environment. The aromatic region of the spectrum is expected to show distinct signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent and would likely appear as three distinct signals. The electronegativity and anisotropic effects of the bromine and iodine atoms, as well as the electronic effect of the isopropyl group, would influence their precise chemical shifts.

The isopropyl group would be characterized by a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals would correspond to a 1:6 ratio, confirming the presence of the isopropyl moiety.

Furthermore, the coupling constants (J) between adjacent protons would provide crucial information about their connectivity. For instance, the aromatic protons would exhibit meta-coupling, which is typically in the range of 2-3 Hz. This coupling pattern would definitively establish the 1,3,5-substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H | 7.0 - 7.8 | m | 2-3 (meta-coupling) |

| Isopropyl-CH | 2.8 - 3.2 | septet | ~7 |

| Isopropyl-CH₃ | 1.1 - 1.4 | d | ~7 |

Note: The predicted values are based on the analysis of similar compounds and are for illustrative purposes. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Spectroscopic Fingerprinting

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule. For this compound, the spectrum would display distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons would be significantly influenced by the attached substituents. The carbon atoms directly bonded to the electronegative bromine and iodine atoms (C-Br and C-I) would exhibit characteristic chemical shifts. The carbon bearing the isopropyl group (C-isopropyl) and the remaining aromatic carbons would also have unique resonances.

The aliphatic region of the spectrum would show two signals corresponding to the methine (-CH) and methyl (-CH₃) carbons of the isopropyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-I | 90 - 100 |

| C-Br | 120 - 125 |

| C-isopropyl | 150 - 155 |

| Aromatic CH | 125 - 140 |

| Isopropyl-CH | 30 - 35 |

| Isopropyl-CH₃ | 20 - 25 |

Note: The predicted values are based on the analysis of similar compounds and are for illustrative purposes. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, it would show a clear correlation between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. It would also help in assigning the aromatic protons by showing their meta-coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each protonated carbon by linking the signals in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample of this compound injected into the GC would be vaporized and separated from any impurities based on its boiling point and interaction with the chromatographic column. The retention time of the compound serves as a characteristic identifier.

As the purified compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The presence of bromine and iodine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while iodine is monoisotopic (¹²⁷I). This would result in a distinctive M⁺ and M+2 pattern.

Analysis of the fragmentation pattern can further confirm the structure. Common fragmentation pathways for alkylbenzenes include the loss of the alkyl group (an isopropyl radical in this case) to form a stable benzylic cation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass of the molecular ion of this compound with the calculated theoretical mass, its molecular formula (C₉H₁₀BrI) can be unequivocally confirmed. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. For this compound, IR spectroscopy is instrumental in confirming the presence of the aromatic ring, the isopropyl group, and the carbon-halogen bonds.

The expected IR spectrum of this compound would exhibit several characteristic absorption bands. Aromatic rings typically show a C-H stretching absorption around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range due to the complex molecular motions of the ring itself. libretexts.orgopenstax.org The substitution pattern on the benzene ring also gives rise to distinct bands. The 1,3,5-trisubstituted pattern of this compound is expected to produce strong absorptions in the 660-700 cm⁻¹ and 830-900 cm⁻¹ regions due to C-H out-of-plane bending. libretexts.orgopenstax.org

The isopropyl group would be identified by its characteristic C-H stretching and bending vibrations. The sp³ C-H bonds of the isopropyl group are expected to show absorption bands at approximately 2900 cm⁻¹. pressbooks.pub

The carbon-halogen bonds also have characteristic absorptions, although they appear in the far-infrared region and can sometimes be difficult to discern. The C-Br stretching vibration is typically found in the 600-500 cm⁻¹ range, while the C-I stretch occurs at even lower wavenumbers, generally below 500 cm⁻¹.

A summary of the predicted characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| C=C Stretch | 1600-1585 and 1500-1400 | Medium to Weak | |

| C-H Out-of-Plane Bend (1,3,5-Trisubstitution) | 830-900 and 660-700 | Strong | |

| Isopropyl Group | C-H Stretch (sp³) | ~2900 | Strong |

| Carbon-Halogen Bonds | C-Br Stretch | 600-500 | Medium to Strong |

| C-I Stretch | <500 | Medium to Strong |

This table presents expected values based on typical ranges for the specified functional groups and substitution patterns.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of this compound.

The C-C bond lengths within the aromatic ring are expected to be intermediate between those of a single and a double bond, typically around 1.39 Å. The bond angles within the hexagonal ring would be approximately 120°. The C-Br and C-I bond lengths would be consistent with those observed in other bromo- and iodo-substituted aromatic compounds. The geometry of the isopropyl group would exhibit standard tetrahedral angles around the central carbon atom.

The packing of the molecules in the crystal lattice would be influenced by intermolecular forces such as van der Waals interactions and potentially halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This could play a significant role in the crystal packing of this compound.

A table of expected crystallographic parameters for this compound, based on data from analogous structures, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic (Common for substituted benzenes) |

| Space Group | Dependent on molecular symmetry and packing |

| C-C (aromatic) Bond Length | ~ 1.39 Å |

| C-Br Bond Length | ~ 1.90 Å |

| C-I Bond Length | ~ 2.10 Å |

| C-C-C (ring) Bond Angle | ~ 120° |

This table presents expected values based on typical crystallographic data for substituted benzene derivatives.

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of organic compounds. For a substance like this compound, both gas and liquid chromatography would be employed throughout its synthesis and characterization.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org It is particularly well-suited for assessing the purity of this compound and for monitoring the progress of the reaction leading to its formation. The high volatility of many organic reactants, intermediates, and products makes GC an ideal tool for real-time analysis of reaction mixtures.

A typical GC analysis of this compound would involve injecting a small sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

Given the halogenated and aromatic nature of the target compound, a capillary column with a non-polar or semi-polar stationary phase, such as a polysiloxane-based polymer (e.g., DB-5 or HP-5MS), would likely provide good separation from starting materials and byproducts. libretexts.orgnih.gov Temperature programming, where the column temperature is gradually increased during the analysis, would be employed to ensure the timely elution of all components.

For detection, a flame ionization detector (FID) would offer good general sensitivity for organic compounds. creative-proteomics.com Alternatively, an electron capture detector (ECD) would provide high sensitivity specifically for the halogenated components of the mixture. oup.com For unambiguous identification, coupling the GC to a mass spectrometer (GC-MS) would be the method of choice, as it provides both retention time data and mass spectral information for each component. creative-proteomics.com

A hypothetical set of GC conditions for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet | 250 °C |

| Detector (FID) | 300 °C |

| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents a typical set of GC conditions suitable for the analysis of halogenated aromatic compounds.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of a broad range of compounds, including those that are non-volatile or thermally unstable. libretexts.org For this compound, HPLC would be the preferred method for preparative purification and for precise quantitative analysis.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and would likely be the starting point for developing a separation method for this compound. wikipedia.orgjordilabs.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Given the non-polar nature of this compound, it would be well-retained on a C8 or C18 (octyl or octadecylsilyl) bonded silica (B1680970) column. libretexts.org

The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. wikipedia.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve a good separation of the target compound from any impurities, especially those with different polarities. libretexts.org

Detection is most commonly achieved using a UV-Vis detector, as the aromatic ring in this compound will absorb UV light. creative-proteomics.com For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentration.

For more challenging separations, particularly of isomers, alternative stationary phases such as those with phenyl or pentafluorophenyl (PFP) functionalities could be explored. chromforum.org These phases can offer different selectivities based on pi-pi and dipole-dipole interactions.

A representative set of HPLC conditions for the analysis of this compound is provided in the table below.

| Parameter | Condition |

| Column | |

| Stationary Phase | C18 (5 µm particle size) |

| Dimensions | 4.6 x 250 mm |

| Mobile Phase | |

| Solvent A | Water |

| Solvent B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV at 254 nm |

This table presents a typical set of RP-HPLC conditions suitable for the analysis of non-polar aromatic compounds.

Theoretical and Computational Studies on 1 Bromo 3 Iodo 5 Isopropylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. Such studies on 1-bromo-3-iodo-5-isopropylbenzene would provide fundamental insights into its behavior.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for predicting reactivity. Molecular Orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would indicate the molecule's ability to donate or accept electrons. For instance, studies on simpler halogenated benzenes like iodobenzene (B50100) and chlorobenzene (B131634) have utilized DFT to analyze their HOMO-LUMO gaps. researchgate.net It is generally observed that the energy of the HOMO and LUMO, and thus the energy gap, is influenced by the nature of the halogen substituent and its position on the aromatic ring. researchgate.net

Geometry Optimization and Conformational Landscape Exploration

Geometry optimization calculations would determine the most stable three-dimensional structure of this compound. The presence of the bulky isopropyl group introduces the possibility of different rotational conformations (rotamers). A thorough exploration of the conformational landscape would identify the various stable conformers and the energy barriers between them. The study of substituted prolines, for example, demonstrates how substituents influence conformational equilibria, a principle that would also apply to the isopropyl group in this benzene (B151609) derivative. nih.govnih.gov

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. These calculated spectra can be compared with experimental data to confirm the structure of the compound. For dihalogenated benzenes, normal coordinate analysis has been used to assign fundamental vibrational modes. capes.gov.br Similar calculations for this compound would allow for the theoretical prediction of its vibrational spectrum, aiding in its experimental identification.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing details that are often difficult to obtain experimentally.

Transition State Identification and Energy Barrier Calculations

For any potential reaction involving this compound, such as Grignard reagent formation, computational modeling can identify the transition state structures and calculate the activation energy barriers. rsc.org This information is key to understanding reaction rates and feasibility. Studies on Grignard reactions have shown that the mechanism can proceed through radical or non-radical pathways, and computational analysis helps to distinguish between these possibilities. rsc.orgnih.gov The relative reactivity of the bromo and iodo substituents in such reactions could also be computationally explored.

Assessment of Solvent Effects in silico

Solvents can significantly influence reaction mechanisms and rates. nih.gov Computational models can incorporate the effects of different solvents, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). This would be particularly important for predicting the behavior of this compound in solution-phase reactions. For example, in Grignard reactions, the coordinating ability of ethereal solvents plays a crucial role in stabilizing the organomagnesium species. nih.gov

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in the Construction of Complex Molecular Architectures

The primary utility of 1-Bromo-3-iodo-5-isopropylbenzene as a building block lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference allows for selective functionalization of the iodine-bearing position while leaving the bromine atom intact for a subsequent, different coupling reaction.

This stepwise functionalization is crucial for the convergent synthesis of complex, unsymmetrical molecules. For instance, a Suzuki coupling can be performed first at the C-I position, followed by a second, different coupling reaction at the C-Br position. This orthogonal reactivity avoids the formation of undesired homocoupled byproducts and allows for the precise installation of different molecular fragments onto the benzene (B151609) core. The isopropyl group, in addition to defining the substitution pattern, enhances the solubility of the molecule and its derivatives in organic solvents, which is a practical advantage in many synthetic procedures. The general principle of using dihaloarenes in sequential, palladium-catalyzed reactions is a cornerstone of modern organic synthesis for creating diverse chemical structures. medchemexpress.com

Table 1: Comparison of Carbon-Halogen Bond Reactivity in Cross-Coupling

| Bond Type | Relative Reactivity | Typical Application |

|---|---|---|

| C-I | Highest | Initial, more facile coupling reactions. |

| C-Br | Intermediate | Second coupling step after C-I reaction. |

Precursor for the Synthesis of Conjugated Systems and Organic Electronic Materials

The synthesis of conjugated systems, which are the fundamental components of organic electronic materials, often relies on the iterative connection of aromatic units. This compound is an ideal precursor for creating such materials. Through sequential cross-coupling reactions, this building block can be used to construct precisely defined oligomers and polymers with extended π-conjugation. rsc.org These materials are central to research in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.combldpharm.comnih.gov

For example, a repeated Suzuki or Stille polycondensation reaction using a di-boronic acid or di-stannane derivative could, in principle, utilize a bis-functionalized monomer derived from this compound. The 1,3,5-substitution pattern can lead to kinked or dendritic (star-shaped) architectures, which can influence the material's morphology, solubility, and electronic properties. sapub.org The isopropyl group is particularly beneficial here, as it disrupts intermolecular packing, which can improve the processability of the resulting materials and influence their performance in electronic devices.

Utilization in the Development of Advanced Polymer Scaffolds

Beyond conjugated polymers, this compound can serve as a branching point or a core unit in the development of advanced, three-dimensional polymer scaffolds. Its ability to undergo two distinct coupling reactions allows it to act as a cross-linking agent or as the focal point for creating star-shaped or dendritic polymers. Such polymers are of interest in various fields, including drug delivery, catalysis, and the development of functional biomaterials.

For example, functionalized benzene-1,3,5-tricarboxamides (BTAs) are known to form supramolecular polymers that can mimic natural fibrous structures. tue.nlrsc.org While not a direct BTA precursor, the 1,3,5-substitution pattern of this compound provides a template that, after conversion of the halogen groups to other functionalities, can be integrated into similarly complex supramolecular or macromolecular assemblies. The synthetic versatility allows for the attachment of different polymer chains at the 1- and 3-positions, leading to complex graft copolymers with tailored properties.

Development of Novel Ligands and Catalysts Based on Functionalized Halogenated Arenes

The development of new ligands is critical for advancing transition-metal catalysis. The 1,3,5-trisubstituted benzene framework is a common core for many important ligand classes, including N-heterocyclic carbenes (NHCs) and phosphine-based ligands. nih.govscripps.edu this compound is a suitable starting material for synthesizing such ligands.

For instance, the bromo and iodo groups can be substituted with phosphine (B1218219) groups via reaction with lithium phosphides or through palladium-catalyzed P-C bond formation. This would yield bidentate phosphine ligands with a specific bite angle dictated by the 1,3-substitution pattern. Similarly, the synthesis of bulky NHC ligands often starts from substituted anilines. beilstein-journals.orgresearchgate.net Aniline derivatives of this compound could be prepared and subsequently converted into imidazolium (B1220033) salts, which are the direct precursors to NHC ligands. nih.gov These ligands could then be used to form metal complexes with unique catalytic activities.

Integration into Natural Product Synthetic Endeavors and Analogue Design

While not a naturally occurring substitution pattern, the structural motifs accessible from this compound are relevant in medicinal chemistry and the synthesis of analogues of natural products. nih.gov The synthesis of complex bioactive molecules often requires the assembly of multiple substituted aromatic rings. The ability to sequentially introduce two different substituents onto the isopropylbenzene core makes this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.

Furthermore, halogenated aromatic compounds are known to play a role in medicinal chemistry, where halogen atoms can serve as bioisosteres or be used to modulate a drug's metabolic stability and binding affinity. For example, derivatives of the related 1-bromo-3-chloro-5-iodobenzene (B84608) have been investigated for their potential as enzyme inhibitors, demonstrating the utility of polyhalogenated benzenes in developing bioactive compounds. The lipophilic isopropyl group can also enhance membrane permeability, a desirable trait for many drug candidates.

Contributions to Agrochemical and Specialty Chemical Research as a Synthetic Intermediate

The introduction of halogen atoms is a well-established strategy in the design of modern agrochemicals such as herbicides, fungicides, and insecticides. nih.govresearchgate.net Halogenation can significantly influence a molecule's biological activity, environmental persistence, and metabolic profile. nih.gov Compounds containing "mixed" halogens (e.g., both bromine and iodine) are of increasing interest in this field. nih.gov

This compound serves as a key synthetic intermediate for producing highly functionalized aromatic compounds used in agrochemical research. nih.gov The combination of two different halogens and a lipophilic isopropyl group represents a toxophore common in many active agrochemical ingredients. Researchers can utilize the sequential reactivity of this intermediate to build a library of candidate compounds for screening, efficiently exploring the structure-activity relationships of new potential pesticides and specialty chemicals.

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1369835-70-0 | C₉H₁₀BrI |

| 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | C₆H₃BrClI |

| 1,3-Dimesitylimidazolium chloride | 167931-33-3 | C₂₁H₂₅ClN₂ |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 250285-32-6 | C₂₇H₃₇ClN₂ |

| Aniline | 62-53-3 | C₆H₇N |

| Benzene-1,3,5-tricarboxamide | 3003-05-8 | C₉H₉N₃O₃ |

Research on Analogues and Derivatives of 1 Bromo 3 Iodo 5 Isopropylbenzene

Synthesis and Comparative Reactivity of Variously Substituted Isomers

The synthesis of polysubstituted benzenes like the isomers of bromo-iodo-isopropylbenzene requires careful strategic planning, taking into account the directing effects of the substituents. brainkart.compressbooks.pub The sequence of introducing the bromo, iodo, and isopropyl groups onto a benzene (B151609) ring is critical to achieving the desired isomeric product. brainkart.comlibretexts.org For instance, to synthesize 1-bromo-3-iodo-5-isopropylbenzene, one might start with the isopropylation of benzene, a Friedel-Crafts reaction, followed by sequential halogenation steps. acs.org The isopropyl group is an ortho-, para-director. studymind.co.uk Therefore, introducing a bromine atom first would direct it to the ortho or para position. Subsequent iodination would then be directed by both the isopropyl and bromo groups. The steric hindrance from the bulky isopropyl group can also influence the regioselectivity of the substitution, often favoring the less hindered para-position. stackexchange.com

The comparative reactivity of variously substituted isomers of bromo-iodo-isopropylbenzene is largely dictated by the electronic and steric environment of the reactive sites. In di- and tri-substituted benzenes, the existing groups influence subsequent reactions. msu.edulibretexts.org The isopropyl group is an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. vedantu.com Halogens, on the other hand, are deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation of electrons. studymind.co.uk

In cross-coupling reactions, the different carbon-halogen bonds exhibit distinct reactivities. The C-I bond is weaker and more readily undergoes oxidative addition to a metal catalyst (like palladium or nickel) compared to the C-Br bond. This difference allows for selective functionalization. For example, in a Suzuki or Sonogashira coupling, the iodine can be selectively replaced while leaving the bromine intact, providing a pathway to introduce a new substituent at a specific position. researchgate.net The relative positions of the substituents can sterically hinder or electronically influence the approach of the catalyst and the coupling partner, leading to different reaction rates among isomers.

Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Isomer | Expected Relative Reactivity at Iodine Site | Expected Relative Reactivity at Bromine Site | Controlling Factors |

|---|---|---|---|

| This compound | High | Low | Electronic activation from isopropyl group; minimal steric hindrance at both sites. |

| 1-Bromo-2-iodo-4-isopropylbenzene | Moderate to High | Low | Steric hindrance from adjacent bromo group may slightly reduce reactivity at the iodine site. |

| 2-Bromo-1-iodo-4-isopropylbenzene | High | Low | Steric hindrance from adjacent isopropyl group may influence catalyst approach to the bromine site in subsequent reactions. |

Exploration of Other Halogen Combinations (e.g., Fluoro, Chloro Analogues)

The replacement of bromine or iodine in this compound with other halogens like fluorine and chlorine significantly alters the compound's properties and reactivity. The synthesis of these analogues, such as 1-bromo-3-chloro-5-iodobenzene (B84608), has been achieved through multi-step processes starting from benzene. chemicalbook.com The reactivity of the carbon-halogen bond in nucleophilic aromatic substitution and cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F.

Fluoro-analogues introduce unique electronic properties due to fluorine's high electronegativity. The synthesis of difluoromethylated aromatic compounds, for instance, has been a subject of interest as the difluoromethyl group can act as a bioisostere for other functional groups. nih.gov Chloro-analogues are common intermediates in organic synthesis. The synthesis of compounds like 1-bromo-3-chloro-5-iodobenzene allows for sequential and selective cross-coupling reactions, leveraging the differential reactivity of the three distinct carbon-halogen bonds. rsc.org

Table 2: Properties of Halogenated Isopropylbenzene Analogues

| Compound | Halogen Combination | Key Reactivity Feature | Potential Synthetic Application |

|---|---|---|---|

| 1-Fluoro-3-iodo-5-isopropylbenzene | F, I | Highly polarized C-F bond, reactive C-I bond. | Selective coupling at the iodine position, with fluorine modifying electronic properties. |

| 1-Chloro-3-iodo-5-isopropylbenzene | Cl, I | Selective reactivity of C-I over C-Cl bond. | Stepwise functionalization via sequential cross-coupling reactions. |

| 1-Bromo-3-chloro-5-isopropylbenzene | Br, Cl | Greater reactivity of C-Br over C-Cl bond. | Hierarchical introduction of substituents. |

Modifications of the Isopropyl Side Chain and their Impact on Reactivity and Selectivity

The isopropyl side chain plays a significant role in the reactivity and selectivity of the parent molecule through both steric and electronic effects. libretexts.orgnumberanalytics.com Altering this side chain can fine-tune the properties of the aromatic ring. pressbooks.pub

Replacing the isopropyl group with a less bulky group like ethyl or methyl reduces steric hindrance at the ortho positions, potentially increasing the rate of substitution at those sites. stackexchange.com Conversely, a more sterically demanding group like tert-butyl would further hinder ortho-substitution. stackexchange.com

The electronic nature of the side chain is also crucial. The isopropyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation, which activates the ring towards electrophilic substitution. vedantu.com Modification of this side chain, for example by introducing electron-withdrawing fluorine atoms to create a difluoromethyl or trifluoromethyl group, would dramatically change its electronic influence. rsc.orgdp.tech A CF₃ group, for instance, is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. The synthesis of such derivatives allows for a reversal of the typical reactivity patterns observed with simple alkyl groups. nih.gov

Table 3: Impact of Side-Chain Modification on Aromatic Reactivity

| Side Chain | Electronic Effect | Steric Effect | Impact on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (+I, hyperconjugation) | Low | Activating, ortho-, para-directing. |

| -CH(CH₃)₂ (Isopropyl) | Electron-donating (+I) | Moderate | Activating, ortho-, para-directing with some steric hindrance at ortho positions. |

| -C(CH₃)₃ (tert-Butyl) | Electron-donating (+I) | High | Activating, para-directing due to significant steric hindrance at ortho positions. |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing (-I) | Moderate | Deactivating, meta-directing. |

Investigations into Hypervalent Iodine Derivatives for Novel Chemical Transformations

Aryl iodides, including this compound, can be oxidized to form hypervalent iodine compounds. wikipedia.orgorganic-chemistry.org These reagents have gained prominence in organic synthesis as versatile and environmentally benign alternatives to heavy metal-based reagents. acs.orgnih.gov The iodine atom in these compounds formally possesses more than eight valence electrons and exists in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.org

Starting from an aryl iodide, λ³-iodanes like (diacetoxyiodo)arenes (e.g., ArI(OAc)₂) or (dichloroiodo)arenes (ArICl₂) can be synthesized through oxidation. organic-chemistry.org These can then be converted into a wide array of other useful reagents, including iodonium (B1229267) salts (Ar₂I⁺X⁻) and benziodoxolones. acs.orgdiva-portal.org Iodonium salts are excellent arylating agents, while other hypervalent iodine compounds can act as powerful oxidants or facilitate the transfer of various functional groups. nih.govhbni.ac.in

For a molecule like this compound, the corresponding hypervalent iodine derivative would offer a reactive handle at the iodine position for various transformations. For example, it could be used to introduce nucleophiles, form new carbon-carbon or carbon-heteroatom bonds, or participate in oxidative cyclization reactions, all while the bromo and isopropyl groups modulate the reactivity and solubility of the reagent. acs.orgacs.org

Table 4: Potential Hypervalent Iodine Derivatives and Their Applications

| Derivative Type | General Structure (Ar = 3-bromo-5-isopropylphenyl) | Synthetic Precursor | Potential Application |

|---|---|---|---|

| (Diacetoxyiodo)arene | ArI(OAc)₂ | ArI + Oxidant (e.g., peracetic acid) | Oxidizing agent; precursor to other hypervalent iodine reagents. scispace.com |

| Diaryliodonium Salt | [Ar-I-Ar']⁺X⁻ | ArI(OAc)₂ + Ar'H | Electrophilic arylation of nucleophiles. diva-portal.org |

| Benziodoxolone Derivative | Cyclic structure involving the iodine and an ortho substituent | Requires an ortho-functionalized precursor | Group transfer reactions (e.g., alkynylation, trifluoromethylation). acs.org |

Structure-Reactivity and Structure-Property Relationship Studies within Series of Derivatives

Structure-reactivity and structure-property relationship (SAR/SPR) studies, often employing computational methods and quantitative structure-activity relationship (QSAR) models, are crucial for understanding and predicting the behavior of a series of related compounds. nih.govmdpi.com For derivatives of this compound, such studies would correlate specific structural features with observable chemical properties like reaction rates, equilibrium constants, or even biological activity in potential applications. frontiersin.orgnih.gov

The electronic effects of substituents on an aromatic ring can be quantified using Hammett parameters. The σ (sigma) value for a substituent reflects its electron-donating or electron-withdrawing ability, which directly impacts the rates of electrophilic or nucleophilic aromatic substitution. dalalinstitute.com For a series of derivatives where the para- or meta-substituent is varied, a linear free-energy relationship (LFER) can often be established, providing predictive power. nih.gov

Steric effects, quantified by parameters like Taft's E_s, also play a critical role. dalalinstitute.com In the case of this compound derivatives, the size of the group replacing the isopropyl moiety or the halogens would influence the accessibility of adjacent reactive sites. stackexchange.com QSAR studies can integrate multiple descriptors—such as electronic, steric, and hydrophobic parameters (logP)—to build robust models that predict the reactivity or properties of new, unsynthesized analogues. mdpi.comresearchgate.net These models are invaluable for designing molecules with tailored functionalities, for example, by optimizing the structure to achieve selective reactivity in a multi-step synthesis. nih.gov

Table 5: Illustrative Structure-Reactivity Descriptors

| Structural Feature | Relevant Descriptor | Predicted Impact on Reactivity |

|---|---|---|

| Halogen type (F, Cl, Br, I) | Electronegativity, C-X Bond Strength | Affects reactivity in cross-coupling (I > Br > Cl) and inductive effect (-I). |

| Side-chain (e.g., Me, iPr, tBu) | Hammett parameter (σ), Taft steric parameter (E_s) | Influences ring activation/deactivation and steric hindrance at ortho-positions. dalalinstitute.com |

| Substituent Position (ortho, meta, para) | Positional Isomerism | Determines the interplay of electronic and steric effects from multiple groups. msu.edu |

| Overall Polarity | Dipole Moment, logP | Affects solubility and interactions with catalysts and solvents. frontiersin.org |

Emerging Research Directions and Future Outlook for 1 Bromo 3 Iodo 5 Isopropylbenzene

Sustainable Synthesis Approaches for Complex Halogenated Arenes

The synthesis of polyhalogenated aromatic compounds has traditionally relied on methods that can be harsh and may generate significant waste. The current research emphasis is on developing more sustainable and "green" synthetic routes. For complex arenes like 1-Bromo-3-iodo-5-isopropylbenzene, this involves a multi-faceted approach aimed at reducing environmental impact while maximizing efficiency.

Key research trends include:

Catalyst-Controlled Regioselectivity: Developing methods for the direct C-H halogenation of arenes like isopropylbenzene using catalysts that can precisely control where the halogen atoms are installed. This avoids the use of directing groups that need to be added and later removed, thus improving atom economy.

Milder Halogenating Reagents: Moving away from elemental bromine and iodine, which can be hazardous and lead to over-halogenation. Research is focused on using sources like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) under milder, often photochemically or catalytically activated, conditions.

Solvent Minimization: The use of alternative solvent systems, such as ionic liquids or deep eutectic solvents, or performing reactions under solvent-free conditions, is a major goal to reduce volatile organic compound (VOC) emissions.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or mechanochemistry (ball milling) to drive reactions, often reducing reaction times and energy consumption compared to conventional heating.

Recent studies on the synthesis of polychlorinated arenes, for example, have demonstrated new methods under mild conditions that avoid the harsh routes typically associated with such syntheses. researchgate.net This paradigm of developing gentler synthetic protocols is directly applicable to the production of mixed bromo-iodo arenes.

Development of Highly Chemo- and Regioselective Transformations